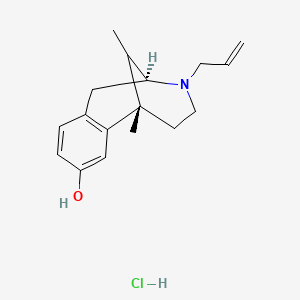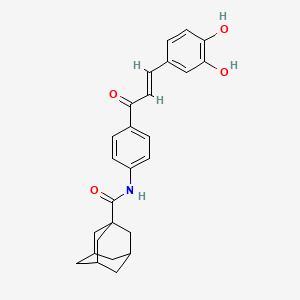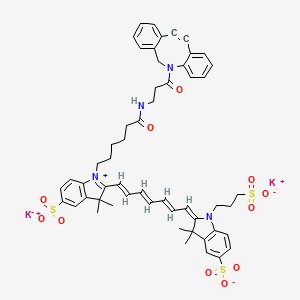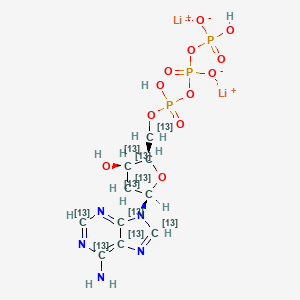
(+)-N-Allylnormetazocine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-N-Allylnormetazocine (hydrochloride) is a synthetic compound belonging to the class of benzomorphan opioids. It is known for its analgesic properties and has been studied for its potential use in pain management. The compound is a stereoisomer of normetazocine and is often used in research to understand the pharmacological effects of opioids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Allylnormetazocine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with normetazocine, which is a benzomorphan derivative.
Allylation: Normetazocine undergoes an allylation reaction where an allyl group is introduced. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (+)-N-Allylnormetazocine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of normetazocine are allylated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Conversion to Hydrochloride: The purified compound is then converted to its hydrochloride salt and packaged for distribution.
化学反応の分析
Types of Reactions
(+)-N-Allylnormetazocine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of normetazocine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(+)-N-Allylnormetazocine (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzomorphan derivatives.
Biology: Investigated for its effects on opioid receptors and its potential as a pain management agent.
Medicine: Studied for its analgesic properties and potential use in treating chronic pain.
Industry: Used in the development of new opioid analgesics with improved efficacy and safety profiles.
作用機序
(+)-N-Allylnormetazocine (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, the compound activates these receptors, leading to analgesic effects by inhibiting the transmission of pain signals.
類似化合物との比較
Similar Compounds
Normetazocine: The parent compound of (+)-N-Allylnormetazocine.
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A synthetic opioid with a similar structure and pharmacological profile.
Uniqueness
(+)-N-Allylnormetazocine (hydrochloride) is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. This stereoisomer has been shown to have distinct pharmacological effects compared to its counterparts, making it valuable for research and potential therapeutic applications.
特性
分子式 |
C17H24ClNO |
|---|---|
分子量 |
293.8 g/mol |
IUPAC名 |
(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1 |
InChIキー |
ZTGMHFIGNYXMJV-XLIAGRDUSA-N |
異性体SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)




![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

